molecular formula C10H17NO5 B1302347 (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid CAS No. 868689-63-8

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

货号: B1302347
CAS 编号: 868689-63-8
分子量: 231.25 g/mol
InChI 键: LGWMTRPJZFEWCX-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid is a chiral compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-morpholine-2-carboxylic acid.

    Protection of the Amino Group: The amino group of (S)-morpholine-2-carboxylic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Types of Reactions: (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent (e.g., dicyclohexylcarbodiimide) to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides in the presence of coupling reagents (e.g., N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions:

    Trifluoroacetic acid: Used for deprotection of the Boc group.

    Dicyclohexylcarbodiimide: Used for esterification and amidation reactions.

    Triethylamine: Used as a base in various reactions.

Major Products Formed:

    Free amine: Formed by deprotection of the Boc group.

    Esters and amides: Formed by reactions of the carboxylic acid group with alcohols and amines, respectively.

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 884512-77-0

The compound features a morpholine ring and a carboxylic acid group, with the tert-butoxycarbonyl group serving as a protective group. This configuration enhances both stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

(S)-4-Boc-morpholine-2-carboxylic acid is widely utilized as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows for the development of diverse compounds.

Pharmaceutical Research

The compound plays a crucial role in the development of chiral drugs and bioactive molecules. Its chiral nature enables stereospecific interactions with biological targets, which is essential in drug design.

Biological Studies

Research has indicated that (S)-4-Boc-morpholine-2-carboxylic acid is instrumental in studying enzyme mechanisms and protein-ligand interactions. Its potential to inhibit specific kinases, such as LRRK2, positions it as a candidate for therapeutic applications in neurodegenerative diseases like Parkinson's disease.

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials due to its favorable chemical properties.

(S)-4-Boc-morpholine-2-carboxylic acid has been studied for its biological activities:

Inhibition of Kinases

Research indicates that it can inhibit LRRK2 activity, which is relevant for neurodegenerative conditions. This inhibition suggests potential therapeutic pathways for diseases characterized by LRRK2 dysregulation.

Interaction with HIV Capsid

Studies have shown that fragments derived from this compound can optimize binding to the HIV capsid protein, indicating its relevance in antiviral research.

Therapeutic Applications

The compound's inhibition of LRRK2 kinase highlights its potential in treating neurodegenerative disorders such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, its role in HIV research suggests broader therapeutic implications.

Parkinson's Disease

Research demonstrates that (S)-4-Boc-morpholine-2-carboxylic acid significantly reduces LRRK2 activity in cellular models, supporting its potential as a therapeutic agent for Parkinson's disease.

HIV Research

In studies related to HIV, derivatives of this compound have shown promise in optimizing binding to essential viral proteins, crucial for developing new antiviral strategies.

Synthesis Overview

The synthesis typically involves several steps:

StepReaction TypeConditions
ProtectionBoc protection of amineAcidic conditions
CarboxylationNucleophilic substitutionBase-mediated reaction
DeprotectionAcidic hydrolysisHCl or TFA

作用机制

The mechanism of action of (S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid depends on its specific application. In pharmaceutical research, the compound may act as a precursor or intermediate in the synthesis of active pharmaceutical ingredients. Its chiral nature allows it to interact with biological targets in a stereospecific manner, influencing the activity and selectivity of the resulting molecules.

相似化合物的比较

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid can be compared with other morpholine derivatives and Boc-protected amino acids:

    (S)-morpholine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (S)-4-(tert-butoxycarbonyl)piperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring, leading to different chemical properties and reactivity.

    (S)-N-Boc-phenylalanine: Another Boc-protected amino acid with a different side chain, used in peptide synthesis.

The uniqueness of this compound lies in its combination of a morpholine ring and a Boc protecting group, which provides both stability and reactivity for various synthetic applications.

生物活性

(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid, commonly referred to as (S)-4-Boc-morpholine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}NO5_5
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 884512-77-0

(S)-4-Boc-morpholine-2-carboxylic acid has been studied for its role in inhibiting specific kinase activities, particularly LRRK2 (Leucine-Rich Repeat Kinase 2). LRRK2 is associated with neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). The inhibition of LRRK2 activity is a promising therapeutic target for these conditions .

Table 1: Biological Targets and Activities

Biological Target Activity Reference
LRRK2Inhibition
Serine ProteasesPotential inhibition
HIV CapsidFragment optimization for binding

Therapeutic Applications

The compound has been investigated for various therapeutic applications, primarily focusing on neurodegenerative disorders. Its ability to inhibit LRRK2 kinase may provide a pathway for developing treatments for diseases characterized by this enzyme's dysregulation.

Case Studies

  • Parkinson's Disease : Research indicates that (S)-4-Boc-morpholine-2-carboxylic acid can significantly reduce LRRK2 activity in cellular models, suggesting its potential as a therapeutic agent for Parkinson's disease .
  • HIV Research : In studies related to HIV, fragments derived from (S)-4-Boc-morpholine-2-carboxylic acid have shown promise in optimizing binding to the HIV capsid protein, which is crucial for viral replication .

Synthesis and Derivatives

The synthesis of (S)-4-Boc-morpholine-2-carboxylic acid typically involves the protection of the amine group followed by carboxylation. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under acidic conditions, allowing further functionalization of the molecule.

Table 2: Synthesis Overview

Step Reaction Type Conditions
ProtectionBoc protection of amineAcidic conditions
CarboxylationNucleophilic substitutionBase-mediated reaction
DeprotectionAcidic hydrolysisHCl or TFA

属性

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWMTRPJZFEWCX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364017
Record name (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868689-63-8
Record name (2S)-4-(tert-Butoxycarbonyl)morpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-[(tert-butoxy)carbonyl]morpholine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 1 mol/L aqueous potassium hydroxide solution (3 mL) was added to methyl 4-(tert-butoxycarbonyl)morpholine-2-carboxylate (251 mg, 1.02 mmol) in methanol (15 mL). The mixture was stirred at room temperature for 8 hours. Subsequently, water was added to the mixture, followed by addition of a 5% aqueous citric acid solution to make the mixture acidic. The mixture was then extracted with ethyl acetate. The extract was washed with brine and was dried over magnesium sulfate. Evaporation of the solvent gave 219 mg (93%) of the desired compound as a colorless powder.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

Saturated aqueous NaHCO3 (15 mL) was added to a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.09 g, 5.0 mmol) (heterocycles, (1993), 35, 105 and WO 2007/06715) in acetone (50 mL) at 0° C. Solid NaBr (0.1 g, 1 mmol) and TEMPO (0.015 g, 0.1 mmol) were added. trichloroisocyanuric acid (2.32 g, 10.0 mmol) was then added for 20 min at 0° C. After addition the reaction mixture was allowed to rise to RT and stirred overnight. 2-Propanol (3 mL) was added and the resulting solution was stirred at RT for 30 min, filtered through a pad of Celite, concentrated under vacuum, and treated with saturated aqueous Na2CO3 solution (15 mL) The aqueous solution was extracted with EtOAc (5 mL), acidified with 6N HCl and extracted with EtOAc (5×10 mL). The combined organic layers were dried over Na2SO4 and the solvent was concentrated to give the title compound as a white solid (1.1 g crude) (M−H) 230.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Two
Quantity
2.32 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 2
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 5
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(S)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。